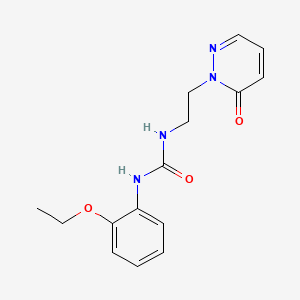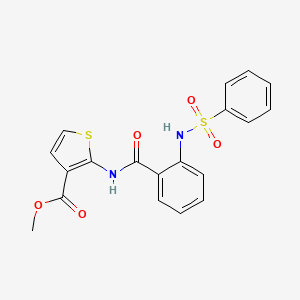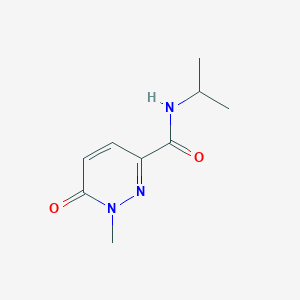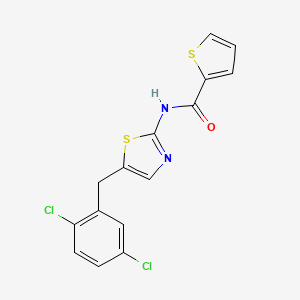
1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as EPPU, is a synthetic compound that has been extensively studied for its potential therapeutic properties. EPPU belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Sharma, Sharma, and Rane (2004) detailed the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, including compounds related to 1-(2-ethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea. These compounds were evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. The research found correlations between the biological activity of these compounds and certain molecular parameters, suggesting their potential as antimicrobial agents Sharma et al., 2004.
Antioxidant Activity Evaluation
George, Sabitha, Kumar, and Ravi (2010) synthesized derivatives of this compound and screened them for antioxidant activity. This study showcases the potential of such compounds in combating oxidative stress, which is linked to various chronic diseases George et al., 2010.
Synthesis Techniques and Applications
Thalluri, Manne, Dev, and Mandal (2014) demonstrated a synthesis technique involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method, applicable to the synthesis of compounds like this compound, offers a route to ureas and hydroxamic acids from carboxylic acids, highlighting the compound's potential in creating diverse chemical entities Thalluri et al., 2014.
Potential in Neuroprotective and Antiparkinsonian Applications
Azam, Alkskas, and Ahmed (2009) investigated derivatives of this compound for their antiparkinsonian activity. The study revealed significant activity in haloperidol-induced catalepsy in mice, suggesting the therapeutic potential of these compounds in treating Parkinson's disease and highlighting their neuroprotective properties Azam et al., 2009.
Enzyme Inhibition and Potential Therapeutic Applications
Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, and Supuran (2016) synthesized and tested similar urea derivatives for their ability to inhibit carbonic anhydrase and cholinesterase enzymes. Their findings point to the potential use of these compounds in designing inhibitors for enzymes implicated in various diseases, offering insights into their therapeutic applications Sujayev et al., 2016.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-13-7-4-3-6-12(13)18-15(21)16-10-11-19-14(20)8-5-9-17-19/h3-9H,2,10-11H2,1H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJHQMAOYNKEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)


![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)
